molecular formula C17H27N5O B5645838 2-(2-isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide

2-(2-isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide

Cat. No. B5645838
M. Wt: 317.4 g/mol
InChI Key: GKFDRGYULIKGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring through condensation reactions. For compounds similar to 2-(2-Isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide, the key steps may include the use of starting materials with functional groups that facilitate ring closure and the introduction of substituents at specific positions on the imidazole ring. For example, Soyer et al. (2004) reported the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, highlighting the versatility of imidazole synthesis approaches (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 2-(2-Isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide, is characterized by the presence of imidazole rings, which are five-membered rings containing two nitrogen atoms. The spatial arrangement of substituents on these rings and the overall geometry of the molecule can significantly influence its chemical behavior and interactions. X-ray crystallography and DFT studies provide detailed insights into the molecular structure, as demonstrated by Richter et al. (2023) in their analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate (Richter et al., 2023).

Chemical Reactions and Properties

Imidazole derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, which can be exploited to further modify the molecule or to study its reactivity. The chemical properties of these compounds are influenced by the electron-rich nature of the imidazole ring and the presence of substituents, which can affect the compound's acidity, basicity, and overall reactivity.

Physical Properties Analysis

The physical properties of 2-(2-Isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide, such as melting point, solubility, and crystallinity, are crucial for its handling and application in various research contexts. These properties are determined by the molecular structure and the intermolecular forces at play.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential interaction with other molecules, are key to understanding the behavior of 2-(2-Isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide in different environments. Studies on related compounds, such as those by Hamdouchi et al. (1999), provide valuable insights into the chemical behavior of imidazole derivatives (Hamdouchi, de Blas, del Prado, Gruber, Heinz, & Vance, 1999).

properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-6-9-21(12-15-18-7-10-20(15)5)17(23)14(4)22-11-8-19-16(22)13(2)3/h7-8,10-11,13-14H,6,9,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFDRGYULIKGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=NC=CN1C)C(=O)C(C)N2C=CN=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-isopropyl-1H-imidazol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.